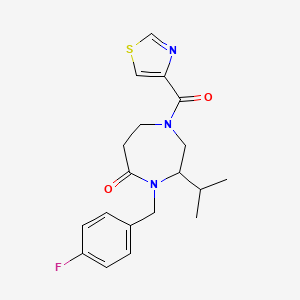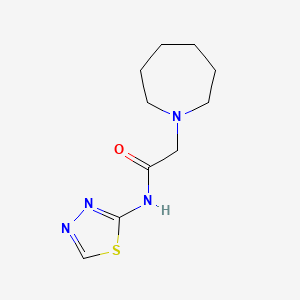![molecular formula C15H19N5O2 B5404152 N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5404152.png)
N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as FP-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is not fully understood, but it is thought to involve modulation of the sigma-1 receptor and other targets. The sigma-1 receptor is known to be involved in a range of physiological processes, including pain perception, mood regulation, and cellular stress responses. By modulating the activity of this receptor, this compound may be able to influence these processes in a variety of ways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of ion channels, and modulation of intracellular signaling pathways. These effects make this compound a valuable tool for researchers investigating a variety of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a valuable tool for investigating the role of this receptor in a variety of biological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study the long-term effects of the compound.
Orientations Futures
There are a number of potential future directions for research involving N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may also have potential as a therapeutic agent for these diseases, as well as for other conditions such as chronic pain and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other targets in the body.
Conclusion:
Overall, this compound is a valuable tool for scientific research that has a range of potential applications in a variety of fields. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for investigating the role of this receptor in a range of biological processes. While there are some limitations to using this compound in lab experiments, its potential applications make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves a multi-step process that begins with the reaction of 2-furylmethylamine with 2-bromoacetyl bromide to form N-(2-furylmethyl)-2-bromoacetamide. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been widely used in scientific research as a tool to investigate a variety of biological processes. One of the most important applications of this compound is as a ligand for the sigma-1 receptor, which is a protein that plays a key role in regulating a range of physiological processes. This compound has also been shown to have activity at other receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-14(18-11-13-3-1-10-22-13)12-19-6-8-20(9-7-19)15-16-4-2-5-17-15/h1-5,10H,6-9,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFIOJUVEKTTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(5-methoxy-2-furoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5404082.png)

![1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione](/img/structure/B5404092.png)
![4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5404103.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5404131.png)
![4-(cyclopropylmethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404144.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5404154.png)
![1-(4-fluorobenzyl)-5-(4-isopropoxybenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5404159.png)



![4-[4-(3-ethoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5404179.png)
![3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5404187.png)
